molecular formula C15H19N3OS B2484198 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea CAS No. 954664-08-5

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Cat. No.: B2484198
CAS No.: 954664-08-5
M. Wt: 289.4
InChI Key: AOZUWFVAUGDBLW-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a synthetic organic compound that features a urea functional group

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18(2)14(12-8-9-20-11-12)10-16-15(19)17-13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZUWFVAUGDBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea typically involves the reaction of a suitable isocyanate with an amine. One possible route could be:

    Starting Materials: 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine and phenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.

    Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in other similar compounds.

Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. The compound contains a urea functional group linked to a dimethylamino group and a thiophene ring, which may confer distinct biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[2(dimethylamino)2thiophen3ylethyl]3phenylurea\text{IUPAC Name }1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-phenylurea

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various cellular processes. Kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can lead to effects on cell growth, proliferation, and differentiation.

Key Mechanisms:

  • Kinase Inhibition : The compound has demonstrated inhibitory activity against several kinases, including Aurora kinases and FGFR (Fibroblast Growth Factor Receptor) kinases. These kinases are critical for cancer cell proliferation and survival.

Biological Activity Overview

Biological ActivityDescription
Inhibitory Effects Inhibits Aurora kinases and FGFR kinases, potentially affecting cancer cell growth.
Potential Therapeutic Applications May be explored for use in cancer therapy due to its kinase inhibition properties.
Toxicity Profile Limited studies available; further research needed to assess safety and side effects.

Case Studies

  • Aurora Kinase Inhibition :
    • A study highlighted the potential of compounds similar to this compound in inhibiting Aurora kinases, which are often overexpressed in various cancers. The inhibition was associated with reduced cell viability in cancer cell lines.
  • FGFR Kinase Targeting :
    • Research indicated that targeting FGFR kinases could lead to significant anti-tumor effects in preclinical models. The compound's structural features may enhance its binding affinity to these targets.

Comparative Analysis

For a broader understanding, the following table compares this compound with other related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Dimethylamino)-2-thiophen-3-ylethyl]-3-phenylurea Urea group, thiophene ringKinase inhibition
Diuron Substituted phenylureaHerbicidal activity; less complex
N-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea Complex structure with imidazolePotent ACAT inhibitor

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